molecular formula C18H21NO2 B12878194 N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-49-9

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Katalognummer: B12878194
CAS-Nummer: 62187-49-9
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: XHOOBPNSORJGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a chemical compound known for its unique structure and properties It consists of a cyclopentanecarboxamide core with a benzyl group and a 5-methylfuran-2-yl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with benzylamine and 5-methylfuran-2-ylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl or furan groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-1-(5-methyl-2-furyl)but-3-en-1-amine
  • N-Benzyl-N-(5-methylfuran-2-yl)butanamide
  • N-Benzyl-N-(5-methylfuran-2-yl)pentanecarboxamide

Uniqueness

N-Benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62187-49-9

Molekularformel

C18H21NO2

Molekulargewicht

283.4 g/mol

IUPAC-Name

N-benzyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C18H21NO2/c1-14-11-12-17(21-14)19(13-15-7-3-2-4-8-15)18(20)16-9-5-6-10-16/h2-4,7-8,11-12,16H,5-6,9-10,13H2,1H3

InChI-Schlüssel

XHOOBPNSORJGFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)N(CC2=CC=CC=C2)C(=O)C3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.